Product packaging for Mal-PEG6-Boc(Cat. No.:CAS No. 518044-37-6)

Mal-PEG6-Boc

Cat. No.: B608851
CAS No.: 518044-37-6
M. Wt: 489.6 g/mol
InChI Key: CUCNCZLNASXRTC-UHFFFAOYSA-N
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Description

Mal-PEG6-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H39NO10 B608851 Mal-PEG6-Boc CAS No. 518044-37-6

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO10/c1-23(2,3)34-22(27)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-20(25)4-5-21(24)26/h4-5H,6-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCNCZLNASXRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116031
Record name 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518044-37-6
Record name 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518044-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Redox Responsiveness:the Thiosuccinimide Bond Formed when the Maleimide Group Reacts with a Thiol is Susceptible to the Redox Environment.researchgate.netwhile Relatively Stable, This Bond Can Be Cleaved Via a Retro Michael Reaction in the Presence of High Concentrations of Other Thiols.nih.govprolynxinc.comthe Intracellular Environment Has a Significantly Higher Concentration of the Thiol Containing Molecule Glutathione Gsh Compared to the Extracellular Space.rsc.orgthis Differential Provides a Stimulus for Drug Release. a Drug Conjugate That is Stable in Circulation Can Be Cleaved Upon Entering a Cell, Releasing the Active Payload Precisely at the Target Site. Additionally, the Succinimide Ring Can Undergo Hydrolysis to a Ring Opened, More Stable Form, a Reaction Whose Rate Can Be Engineered to Control Conjugate Stability.nih.govresearchgate.net

Translational Research Implications and Innovations in Targeted Therapies

The properties of MAl-PEG6-t-butyl ester position it as a critical component in the advancement of targeted therapies from the laboratory to clinical applications. Its primary role is as a heterobifunctional PEG linker, facilitating the construction of sophisticated therapeutic agents like antibody-drug conjugates (ADCs). axispharm.comaxispharm.com

In the context of ADCs, MAl-PEG6-t-butyl ester serves to connect a potent cytotoxic drug to a monoclonal antibody. The maleimide (B117702) end reacts specifically with cysteine residues on the antibody, which directs the drug to cancer cells expressing the target antigen. creativepegworks.com The PEG linker enhances the ADC's solubility, stability, and pharmacokinetic profile, reducing immunogenicity and improving its circulation time. axispharm.com Innovations in this area focus on engineering the linker for optimal performance, such as designing linkers that are cleaved only by specific enzymes or redox conditions within the tumor cell, thereby maximizing efficacy while minimizing off-target toxicity. rsc.org The exploration of more stable linkages, such as those formed by the Diels-Alder reaction, also represents a significant translational advance. acs.orgnih.gov

Beyond ADCs, maleimide-PEG linkers derived from MAl-PEG6-t-butyl ester are integral to the surface functionalization of nanoparticles and liposomes for targeted drug delivery. nih.govacs.org These nanocarriers can be loaded with therapeutic agents, and their surfaces can be decorated with targeting ligands via maleimide chemistry. This approach allows for the targeted delivery of a wide range of therapies, including small molecules and nucleic acids, to diseased tissues. The mucoadhesive properties imparted by maleimide-functionalized polymers are also being explored for localized drug delivery to mucosal surfaces. nih.govacs.org

These applications underscore the significant translational potential of MAl-PEG6-t-butyl ester as a versatile chemical tool that enables the design and development of next-generation targeted therapies.

Reactivity and Mechanistic Investigations of Mal Peg6 T Butyl Ester

Maleimide-Thiol Conjugation Chemistry

The reaction between a maleimide (B117702) and a thiol is a cornerstone of bioconjugation, prized for its speed, selectivity, and efficiency under mild, aqueous conditions. axispharm.comnih.gov This reaction proceeds via a Michael-type addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond, resulting in the formation of a stable thioether bond in a thiosuccinimide adduct. axispharm.commdpi.com

The formation of the thioether bond between a maleimide and a thiol is a kinetically rapid process. The reaction is characterized by second-order rate constants that typically range from 100 to 1000 M⁻¹s⁻¹, depending on the specific structures of the reactants and the pH of the medium. nih.gov This high reaction rate allows for efficient conjugation at low concentrations and under physiological conditions. nih.gov

The reactivity of the maleimide is enhanced by the electron-withdrawing nature of its two carbonyl groups and the strain within the five-membered ring. ulisboa.pt The reaction is thermodynamically favorable, leading to high yields of the thioether adduct with minimal side products. nih.govmdpi.com

Table 1: Representative Kinetic Data for Maleimide-Thiol Reactions

Reactants pH Temperature (°C) Second-Order Rate Constant (k) (M⁻¹s⁻¹)
N-ethylmaleimide + Cysteine 7.4 25 ~500
Maleimide-PEG + Peptide-thiol 7.0 20 84% efficiency in 30 min

This table provides illustrative data synthesized from typical maleimide conjugation studies. Actual rates for MAl-PEG6-t-butyl ester may vary. nih.govuu.nl

The environment in which the conjugation is performed significantly impacts the maleimide's reactivity and stability.

pH: The reaction rate is highly pH-dependent. The optimal pH range for selective reaction with thiols is between 6.5 and 7.5. mdpi.comnih.gov In this range, the thiol group (pKa ~8.8-9.1) exists in equilibrium with its more nucleophilic thiolate form, which readily attacks the maleimide. nih.gov Below this range, the concentration of the reactive thiolate is too low, slowing the reaction. Above pH 7.5-8.0, the maleimide group itself becomes susceptible to hydrolysis, where the ring opens to form an unreactive maleamic acid derivative. uu.nlthermofisher.com Furthermore, at alkaline pH (>8.5), competing reactions with primary amines (like the side chain of lysine) can occur. nih.govthermofisher.com

Solvent: Maleimide-thiol reactions are typically performed in aqueous buffers to maintain the biomolecule's structure and solubility. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can also be used and are often employed to dissolve the maleimide reagent before its addition to the aqueous reaction mixture. axispharm.com Storing maleimide compounds in dry, biocompatible solvents is crucial to prevent premature hydrolysis. axispharm.com

Temperature: The reaction rate increases with temperature. rsc.org However, most bioconjugations are carried out at room temperature (~20-25°C) or lower (4°C) to ensure the stability of the biological molecules involved. uu.nl Higher temperatures can also accelerate the undesirable hydrolysis of the maleimide ring, particularly at neutral to alkaline pH. rsc.orgresearchgate.net For instance, the rate of maleimide hydrolysis at pH 7.4 is approximately five times higher at 37°C compared to 20°C. rsc.orgresearchgate.net

Table 2: Effect of pH and Temperature on Maleimide Stability

Parameter Condition 1 Rate Constant (k) (s⁻¹) Condition 2 Rate Constant (k) (s⁻¹)
Temperature pH 7.4, 20°C 1.24 x 10⁻⁵ pH 7.4, 37°C 6.55 x 10⁻⁵

| pH | pH 5.5, 37°C | Very Slow | pH 7.4, 37°C | 6.55 x 10⁻⁵ |

Data adapted from studies on PEG-maleimide hydrogels. rsc.org

Maleimides are renowned for their high selectivity towards thiol groups within the 6.5-7.5 pH range. axispharm.comnih.gov The reaction with thiols is approximately 1,000 times faster than with amines at neutral pH. axispharm.commdpi.com This chemoselectivity allows for the specific targeting of cysteine residues in proteins, which are generally less abundant than other amino acids like lysine, enabling more precise and controlled modifications. nih.govnih.gov While highly selective, side reactions can occur, primarily with amines at pH values above 8.5. thermofisher.com

Although the thioether bond formed is generally considered stable, the thiosuccinimide adduct can undergo a retro-Michael reaction, especially in the presence of other thiols. mdpi.comulisboa.ptucl.ac.uk This can lead to deconjugation or the exchange of the conjugated thiol with other thiol-containing molecules, such as glutathione (B108866), which is abundant in the cellular environment. nih.govrsc.org

The stability of the adduct can be significantly enhanced through hydrolysis of the succinimide (B58015) ring. ucl.ac.ukprolynxinc.com This ring-opening reaction forms two isomeric succinamic acid thioethers that are highly stable and resistant to the retro-Michael reaction. prolynxinc.com The rate of this stabilizing hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents. prolynxinc.com

Tert-butyl Ester Deprotection Mechanisms

The tert-butyl (t-butyl) ester group on the MAl-PEG6-t-butyl ester molecule is a common protecting group for a carboxylic acid. Its removal, or deprotection, is typically achieved under acidic conditions, which cleaves the ester to reveal the free carboxylic acid and release isobutylene (B52900) and water.

The deprotection of a tert-butyl ester proceeds via an acid-catalyzed hydrolysis mechanism. Unlike the hydrolysis of most other esters, which occurs through a bimolecular pathway (AAC2), tert-butyl esters hydrolyze through a unimolecular mechanism known as AAL1. oup.comchemistrysteps.com

The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by a strong acid, such as trifluoroacetic acid (TFA). chemistrysteps.comlibretexts.org

Unimolecular Cleavage: The protonated ester undergoes cleavage of the alkyl-oxygen bond (the bond between the oxygen and the tertiary carbon). This step is rate-limiting. oup.com

Carbocation Formation: This cleavage is facilitated by the formation of a relatively stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. chemistrysteps.comresearchgate.net

Deprotonation: The tert-butyl cation is then deprotonated, typically by a weak base like water, to form isobutylene gas. researchgate.net

This AAL1 mechanism is favored because of the exceptional stability of the resulting tert-butyl carbocation. chemistrysteps.com The reaction is efficient and is commonly performed using neat TFA or a solution of TFA in a solvent like dichloromethane (B109758) (DCM).

Table 3: Compound Names Mentioned

Compound Name
MAl-PEG6-t-butyl ester
Thioether
Thiosuccinimide
Maleamic acid
Trifluoroacetic acid (TFA)
Dimethyl sulfoxide (DMSO)
Glutathione
Isobutylene
Tert-butyl carbocation
Carboxylic acid

Mechanistic Pathways and Intermediates in Deprotection

The deprotection of the tert-butyl ester in MAl-PEG6-t-butyl ester proceeds via an acid-catalyzed cleavage mechanism. While specific studies on MAl-PEG6-t-butyl ester are not extensively documented in peer-reviewed literature, the mechanism can be confidently inferred from the well-established chemistry of tert-butyl ester deprotection. pharmiweb.comstackexchange.com

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA). stackexchange.comescholarship.org This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the molecule undergoes a unimolecular cleavage (E1 mechanism) to form a stable tertiary carbocation, the tert-butyl cation, and the corresponding carboxylic acid, MAl-PEG6-acid. pharmiweb.comthermofisher.com The formation of the relatively stable tert-butyl cation is a key thermodynamic driving force for this reaction pathway. stackexchange.comescholarship.org

The primary intermediate in this deprotection reaction is the tert-butyl carbocation ((CH₃)₃C⁺) . stackexchange.comacs.org The fate of this reactive intermediate is crucial as it can influence the formation of byproducts. In the presence of a nucleophilic counter-ion or solvent, it can be trapped. However, it most commonly undergoes deprotonation by a weak base (like the anionic form of the acid used, e.g., trifluoroacetate) to form isobutylene (2-methylpropene), a gaseous byproduct. stackexchange.comescholarship.orgnih.govacs.org This deprotonation regenerates the acid catalyst, allowing the reaction to proceed. escholarship.org

A general schematic of the deprotection mechanism is presented below:

Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by an acid (e.g., TFA).

Formation of tert-butyl cation: The protonated ester cleaves to form the carboxylic acid and the stable tert-butyl cation.

Deprotonation of the intermediate: The tert-butyl cation is deprotonated to form isobutylene gas.

Control of Deprotection Kinetics and Selectivity

Controlling the kinetics and selectivity of the deprotection reaction is essential, particularly when the MAl-PEG6-t-butyl ester is part of a larger, more complex molecule containing other acid-labile protecting groups.

Kinetics: The rate of deprotection is primarily influenced by the strength of the acid, the temperature, and the solvent.

Acid Strength: Strong acids like neat trifluoroacetic acid (TFA) or concentrated sulfuric acid can achieve rapid and complete deprotection. nih.govresearchgate.net For a related compound, Acid-PEG10-t-butyl ester, the half-life (t₁/₂) for deprotection in 95% TFA in water at 25°C is approximately 15 minutes. Milder acids such as aqueous phosphoric acid or using silica (B1680970) gel in refluxing toluene (B28343) can also be effective, offering potentially greater selectivity, though typically requiring longer reaction times or elevated temperatures. nih.govorganic-chemistry.org

Temperature: While many deprotections are carried out at room temperature, increasing the temperature can accelerate the reaction, although this may also increase the risk of side reactions. springernature.com

Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection reactions. acs.org

Selectivity: The key challenge in the deprotection of MAl-PEG6-t-butyl ester is to selectively cleave the tert-butyl ester without affecting the maleimide ring or other functional groups that may be present in the molecule it is conjugated to.

Maleimide Stability: The maleimide group is generally stable under the acidic conditions required for tert-butyl ester deprotection, such as treatment with TFA. researchgate.net However, the stability can be pH-dependent. At pH values above 7.5-8.0, the maleimide ring can undergo hydrolysis to the corresponding non-reactive maleamic acid. thermofisher.comwindows.net Therefore, maintaining acidic to neutral conditions is crucial for preserving the integrity of the maleimide.

Orthogonal Protecting Groups: In complex syntheses, selectivity is achieved by using orthogonal protecting groups. The tert-butyl ester is acid-labile, while other groups like Fmoc (removed by base) or certain silyl (B83357) ethers (removed by fluoride) would remain intact during acidic deprotection. google.compeptide.com When other acid-labile groups like tert-butoxycarbonyl (Boc) are present, selective deprotection can be challenging. However, conditions can sometimes be fine-tuned. For instance, using concentrated sulfuric acid in tert-butyl acetate (B1210297) has been shown to selectively remove N-Boc groups in the presence of tert-butyl esters, as the irreversible formation of CO₂ from the carbamic acid intermediate drives the reaction. nih.govresearchgate.net

The following table summarizes conditions that can be used to control the deprotection of tert-butyl esters, which are applicable to MAl-PEG6-t-butyl ester.

ParameterConditionEffect on Kinetics & Selectivity
Acid Strong (e.g., neat TFA)Fast deprotection, potentially lower selectivity.
Mild (e.g., aq. H₃PO₄, silica gel)Slower deprotection, potentially higher selectivity over other sensitive groups. organic-chemistry.org
Temperature Room TemperatureStandard condition, good control.
Elevated TemperatureFaster reaction, risk of increased byproduct formation.
pH Acidic (pH < 7)Optimal for tert-butyl ester cleavage and maleimide stability. nih.gov
Basic (pH > 8)Risk of maleimide ring hydrolysis. thermofisher.com

Byproduct Formation and Mitigation Strategies during Deprotection

Several byproducts can be formed during the deprotection of MAl-PEG6-t-butyl ester. Understanding these potential side reactions is key to developing strategies to mitigate their formation and ensure the purity of the final product.

Primary Byproducts from Deprotection: The most common byproduct is isobutylene , which is formed from the deprotonation of the tert-butyl cation intermediate. nih.govacs.org In some cases, the tert-butyl cation can be trapped by nucleophiles present in the reaction mixture.

Side Reactions and Mitigation:

tert-Butylation: The highly reactive tert-butyl cation can act as an alkylating agent, reacting with nucleophilic functional groups. A significant side reaction in peptide chemistry, for example, is the S-alkylation of free cysteine residues to form S-tert-butyl cysteine. acs.org

Mitigation: This side reaction is commonly suppressed by using "scavengers" in the cleavage cocktail. Scavengers are compounds that are more reactive towards the carbocation than the desired molecule. Triisopropylsilane (TIS) is a very effective scavenger that reduces the tert-butyl cation to isobutane. acs.org Water can also act as a scavenger by trapping the cation to form tert-butanol.

Maleimide-Related Byproducts: Although generally stable to acid, the maleimide group can participate in side reactions, especially if the deprotection is not performed under optimal conditions or if other reactive species are present.

Hydrolysis: As mentioned, at elevated pH, the maleimide ring can hydrolyze to form the corresponding maleamic acid , rendering it inactive for subsequent thiol conjugation. ucl.ac.ukproteomics.com.au Mitigation involves maintaining the reaction and work-up at a pH below 7.5. thermofisher.com

Michael Addition: If nucleophiles other than the intended thiol partner are present (e.g., from scavengers like dithiothreitol (B142953) (DTT) if used improperly), they can potentially react with the maleimide via a Michael addition. escholarship.org

The table below outlines potential byproducts and strategies to minimize their formation.

ByproductOriginMitigation Strategy
Isobutylene Deprotonation of tert-butyl cation. acs.orgGenerally escapes as a gas; not typically a purification issue.
tert-Butylated Adducts Reaction of tert-butyl cation with nucleophiles (e.g., thiols). acs.orgUse of scavengers like Triisopropylsilane (TIS) or water in the reaction mixture. acs.org
Maleamic Acid Hydrolysis of the maleimide ring. proteomics.com.auMaintain pH below 7.5 during reaction and work-up. thermofisher.com
Thiazine Derivative Rearrangement of N-terminal cysteine-maleimide adduct. bachem.comControl pH during conjugation steps; not a direct byproduct of deprotection itself. nih.gov

Advanced Applications in Bioconjugation and Targeted Delivery Systems

Role in Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connecting the antibody and the payload is a critical component that dictates the ADC's efficacy, stability, and pharmacokinetic profile. sygnaturediscovery.com

The primary conjugation strategy involving MAl-PEG6-t-butyl ester leverages the high reactivity of its maleimide (B117702) group toward sulfhydryl (thiol) groups. broadpharm.comaxispharm.com This method is commonly used to attach payloads to cysteine residues on the antibody. The process typically involves:

Reduction of Interchain Disulfides: The antibody's native interchain disulfide bonds are partially or fully reduced to expose free cysteine residues. This method is well-established, though it can result in a heterogeneous product. researchgate.net

Engineered Cysteines: To achieve a more uniform drug-to-antibody ratio (DAR), antibodies can be engineered to include cysteine residues at specific sites for conjugation. This site-specific approach yields a more homogeneous ADC population. sygnaturediscovery.com

Thiol-Maleimide Reaction: The MAl-PEG6-t-butyl ester, pre-attached to a cytotoxic payload, is then reacted with the antibody. The maleimide group forms a stable thioether bond with the cysteine's sulfhydryl group, covalently linking the payload to the antibody. broadpharm.comaxispharm.com

Stability: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced solubility, and poor pharmacokinetics when conjugated to an antibody. sygnaturediscovery.comresearchgate.net The inclusion of the hydrophilic PEG6 spacer from MAl-PEG6-t-butyl ester helps to counteract the payload's hydrophobicity. broadpharm.comresearchgate.net This improved hydrophilicity can enhance the ADC's stability in aqueous media, prevent aggregation, and potentially prolong its circulation half-life. sygnaturediscovery.comissuu.com The stability of the thioether bond formed is crucial for preventing premature payload release in systemic circulation. plos.org

Homogeneity: ADC homogeneity, particularly a consistent drug-to-antibody ratio (DAR), is a critical quality attribute that affects predictability and performance. sygnaturediscovery.com While traditional cysteine conjugation can produce a mixture of ADCs with different DARs (e.g., 0, 2, 4, 6, 8), the use of MAl-PEG6-t-butyl ester within a site-specific conjugation strategy can lead to highly homogeneous ADCs with a precisely controlled DAR. sygnaturediscovery.comresearchgate.net This is because the linker is directed to a specific, engineered point on the antibody, ensuring a uniform final product.

The design of effective ADC linkers based on MAl-PEG6-t-butyl ester follows several key principles:

Specific Reactivity: The maleimide group is chosen for its specific and efficient reaction with thiols under mild conditions, ensuring targeted conjugation to cysteine residues. axispharm.com

Circulatory Stability: The linker must be sufficiently stable in the bloodstream to ensure the ADC reaches the target tumor cell intact. plos.org The thioether linkage formed by the maleimide-thiol reaction is generally stable, minimizing premature payload release that could cause off-target toxicity. researchgate.net

Synthetic Versatility: The protected carboxyl group (t-butyl ester) allows for a modular assembly of the drug-linker component. It can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be coupled to an amine-containing payload or other moieties. broadpharm.com

PROTAC (PROteolysis TArgeting Chimera) Synthesis and Optimization

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest. jenkemusa.comnih.gov A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. nih.gov

MAl-PEG6-t-butyl ester serves as a versatile building block for constructing the linker portion of PROTACs. sigmaaldrich.comtargetmol.com Its heterobifunctional nature is ideal for the stepwise and controlled assembly required in PROTAC synthesis. A typical synthetic approach might involve:

Conjugating the E3 ligase ligand to one end of the MAl-PEG6-t-butyl ester linker.

Conjugating the target protein ligand to the other end of the linker.

The maleimide and the deprotected carboxyl group provide orthogonal reactive sites to facilitate this sequential coupling. The PEG chain is one of the most frequently used motifs in PROTAC linkers, primarily due to its favorable physicochemical properties. nih.govbiochempeg.com

The linker in a PROTAC is not merely a passive connector; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy. nih.govnih.gov

Ternary Complex Formation: The primary function of the linker is to enable the formation of a productive ternary complex between the target protein and the E3 ligase. nih.gov The length of the PEG6 spacer provides a specific distance between the two ligands. If the linker is too short or too long, it can create steric clashes or an unfavorable orientation, preventing the two proteins from interacting effectively and thus hindering the ubiquitination and subsequent degradation of the target protein. nih.govbeilstein-journals.org Studies have demonstrated that the efficacy of a PROTAC can be highly sensitive to linker length, and systematic variation of the PEG chain length is a common strategy for optimizing PROTAC potency. nih.govsigmaaldrich.com

Flexibility and Physicochemical Properties: The flexibility of the PEG6 chain can be advantageous, allowing the two ends of the PROTAC to adopt an optimal conformation for binding their respective protein partners. beilstein-journals.org Furthermore, the hydrophilic nature of the PEG spacer significantly improves the solubility and cell permeability of the PROTAC molecule. jenkemusa.combiochempeg.com This is a crucial consideration, as many PROTACs are large molecules that can suffer from poor physicochemical properties, limiting their biological activity. nih.gov

ParameterImpact of PEG6 Linker in ADCsImpact of PEG6 Linker in PROTACs
Solubility Increases overall ADC solubility, counteracting hydrophobic payloads. sygnaturediscovery.comresearchgate.netImproves solubility and cell permeability of the PROTAC molecule. jenkemusa.combiochempeg.com
Stability Reduces aggregation, enhancing formulation and in vivo stability. sygnaturediscovery.comEnhances physicochemical properties, contributing to overall stability. nih.gov
Homogeneity Facilitates the creation of homogeneous ADCs when used in site-specific conjugation. sygnaturediscovery.comN/A (Homogeneity refers to the final PROTAC molecule)
Efficacy Ensures stable payload delivery to the target cell. plos.orgCritically influences the formation of a productive ternary complex; length must be optimized for maximal protein degradation. nih.govsigmaaldrich.com

Synthetic Adaptations for Diverse Ligand Attachment in PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins associated with disease. explorationpub.com These heterobifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. explorationpub.combiochempeg.comjenkemusa.com The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), influencing the efficacy of protein degradation. explorationpub.combiochempeg.com

PEG-based linkers are the most prevalent type used in PROTAC design, primarily because they enhance the solubility and cell permeability of the resulting chimera. biochempeg.combroadpharm.com MAl-PEG6-t-butyl ester and similar structures are integral to the convergent synthesis of PROTAC libraries, a strategy that allows for the rapid assembly of various combinations of target ligands, E3 ligase ligands, and linkers. explorationpub.com

A typical synthetic strategy involves a stepwise approach:

One of the ligands (e.g., the "warhead" that binds the target protein) is modified to include a reactive handle. For instance, the t-butyl ester of the linker can be deprotected under acidic conditions to reveal a carboxylic acid. This acid can then be coupled to an amine-containing molecule, or further modified. explorationpub.com

The other end of the linker, the maleimide group, is reserved for highly selective conjugation.

In a convergent approach, one ligand is functionalized with one end of the linker, and the second ligand is functionalized with a complementary reactive group. For example, a warhead containing a t-butyl ester is deprotected and converted to an azide (B81097) handle. explorationpub.com Separately, an E3 ligase ligand is attached to a linker containing a terminal alkyne. The two halves are then joined using a highly efficient "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). explorationpub.com

The MAl-PEG6-t-butyl ester structure provides the necessary chemical handles for such modular assembly. The maleimide group can be reacted with a thiol-containing E3 ligase ligand, while the t-butyl ester can be deprotected to allow for amide bond formation with an amine-functionalized target protein ligand. This adaptability allows researchers to systematically vary linker length, composition, and attachment points to optimize the degradation efficiency of the final PROTAC. explorationpub.com

Protein and Peptide PEGylation Strategies

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and peptides, is a clinically validated strategy to improve the pharmacological properties of biologics. bachem.comucl.ac.be This modification can enhance solubility, increase stability against enzymatic degradation, reduce immunogenicity, and prolong circulation half-life by increasing the molecule's hydrodynamic size, thereby reducing renal clearance. bachem.comucl.ac.becreativepegworks.com

Site-Specific Conjugation to Cysteine Residues

A key challenge in protein modification is achieving site-specificity to avoid heterogeneous products and preserve biological activity. acs.org MAl-PEG6-t-butyl ester is specifically designed for the site-selective PEGylation of cysteine residues. nih.gov The maleimide group reacts with the thiol (sulfhydryl) group of a cysteine residue via a Michael addition reaction. creativepegworks.comaxispharm.com This reaction is highly chemoselective and efficient under mild, near-neutral pH conditions (pH 6.5-7.5), proceeding approximately 1,000 times faster than the reaction with amines at neutral pH. axispharm.com This specificity allows for the precise attachment of the PEG linker to a known location on a protein or peptide, provided a reactive cysteine is available. nih.govprecisepeg.com

This technique is particularly powerful when combined with recombinant DNA technology. Proteins can be engineered to have a single, unpaired cysteine residue at a specific site, ensuring that PEGylation occurs only at that position. acs.orgnih.gov This approach has been successfully used to create homogenous mono-PEGylated versions of therapeutics like glucagon-like peptide-1 (GLP-1) and single-chain variable fragments (scFvs), preserving their structure and biological function while improving their pharmacokinetic profiles. acs.orgnih.gov

ParameterThiol-Maleimide Conjugation
Reactive Groups Thiol (-SH) on protein/peptide; Maleimide on PEG linker
Reaction Type Michael Addition
Resulting Bond Stable Thiosuccinimide (Thioether) Bond creativepegworks.comaxispharm.com
Optimal pH 6.5 - 7.5 axispharm.combroadpharm.com
Key Advantage High selectivity for cysteine over other amino acids (e.g., lysine) at neutral pH. axispharm.com
Application Site-specific PEGylation of engineered proteins with a single reactive cysteine. nih.gov

Strategies for Achieving Controlled PEGylation Degree

The degree of PEGylation—the number of PEG chains attached to a single protein or peptide—is a critical parameter that affects the final product's activity and pharmacokinetics. Over-PEGylation can lead to a significant loss of biological activity due to steric hindrance, while under-PEGylation may not provide the desired therapeutic benefits. ucl.ac.benih.gov

Achieving a controlled degree of PEGylation relies heavily on the conjugation chemistry used. The use of MAl-PEG6-t-butyl ester is central to a site-specific strategy that offers excellent control.

Genetic Engineering: The most robust method for controlling the PEGylation degree is to genetically engineer the target protein to contain a specific number of reactive cysteine residues at desired locations. nih.gov By introducing a single cysteine, a mono-PEGylated product can be reliably produced with a 1:1 stoichiometry. nih.govmdpi.com

Stoichiometric Control: In cases with multiple potential sites, controlling the molar ratio of the maleimide-PEG reagent to the protein can influence the average degree of PEGylation, though this often results in a heterogeneous mixture. acs.orguu.nl Studies on single-chain variable fragments (scFv-c) showed that conjugation efficiency with maleimide-PEGs was typically between 50-80%, with efficiency being highest for smaller PEG molecules. acs.org

Sequential Conjugation: The heterobifunctional nature of MAl-PEG6-t-butyl ester allows for a two-step conjugation process. First, the maleimide group is reacted with a cysteine on one molecule. Then, after purification, the t-butyl ester is deprotected to reveal a carboxylic acid, which can then be coupled to a second molecule. This stepwise process provides absolute control over the final conjugate structure.

StrategyDescriptionOutcome
Random Conjugation (e.g., NHS ester to Lysine) Reagent reacts with multiple available amine groups on the protein surface.Heterogeneous mixture of products with varying numbers of PEG chains and attachment sites. acs.org
Site-Specific Conjugation (e.g., Maleimide to Cysteine) Reagent reacts with a single, specifically introduced cysteine residue.Homogeneous, mono-PEGylated product with a defined attachment site and a 1:1 PEG-to-protein ratio. nih.govprecisepeg.com

Integration into Nanomaterials and Surface Functionalization

The principles of PEGylation extend beyond soluble proteins to the modification of surfaces, including nanoparticles and biosensors. Attaching PEG linkers to a surface can render it "stealthy," reducing non-specific protein adsorption (bio-fouling) and recognition by the immune system, which is critical for in-vivo applications. creativepegworks.comcd-bioparticles.netnih.gov

Surface Modification of Nanoparticles for Biomedical Applications

MAl-PEG6-t-butyl ester and its analogues are used to functionalize a variety of nanoparticles, such as gold nanoparticles (AuNPs) and polymeric nanoparticles (e.g., PLGA), for biomedical applications like targeted drug delivery and imaging. cd-bioparticles.netwilhelm-lab.comgoogle.com The process typically involves two main steps:

Attachment of the Linker: A PEG linker with a surface-anchoring group at one end and a maleimide at the other is attached to the nanoparticle. For gold nanoparticles, a thiol or disulfide group on the linker (e.g., an OPSS-PEG-Maleimide linker) can form a stable bond with the gold surface. wilhelm-lab.comnih.gov

Conjugation of Biomolecules: The maleimide groups now displayed on the nanoparticle surface are available to covalently bind thiol-containing biomolecules, such as antibodies, peptides, or aptamers, for active targeting. cd-bioparticles.netwilhelm-lab.com

This modular approach allows for precise control over the surface chemistry of the nanoparticle. wilhelm-lab.comgoogle.com For example, research has demonstrated the functionalization of 13 nm gold nanoparticles with an OPSS-(PEG)5kDa-Mal linker. These maleimide-functionalized nanoparticles could then be efficiently conjugated to various thiol-containing ligands, enabling the study of how different surface molecules affect cellular uptake. wilhelm-lab.com This strategy combines the benefits of a biocompatible PEG coating with the ability to attach specific targeting moieties. cd-bioparticles.net

Development of Biocompatible Coatings and Biosensors

The creation of biocompatible and "non-fouling" surfaces is essential for medical devices, implants, and diagnostic tools like biosensors. creativepegworks.combiochempeg.com Surfaces coated with PEG resist the adsorption of proteins and cells, which can otherwise trigger an immune response or lead to device failure. creativepegworks.com Maleimide-PEG linkers are used to create these biocompatible coatings on various materials. polysciences.comresearchgate.net

In the context of biosensors, this non-fouling property is critical for reducing background noise and improving the signal-to-noise ratio. precisepeg.com MAl-PEG6-t-butyl ester can be used to immobilize probe molecules (e.g., antibodies or nucleic acids) onto a sensor surface. The linker is first attached to the surface, and then the maleimide group is used to covalently and site-specifically bind a thiol-modified probe molecule. precisepeg.comjku.at This oriented and stable attachment, combined with the protein-repellent properties of the PEG spacer, leads to a highly sensitive and specific biosensor. precisepeg.com

Engineering of Microfluidic Devices and Diagnostic Platforms

The unique trifecta of functionalities within the MAl-PEG6-t-butyl ester molecule—a thiol-reactive maleimide, a biocompatible polyethylene glycol (PEG) spacer, and a protected carboxylic acid—positions it as a critical tool in the sophisticated surface engineering required for modern microfluidic devices and diagnostic platforms. Its application facilitates the creation of highly specific, stable, and sensitive surfaces for bio-molecular interactions, which is fundamental to the performance of these systems.

The primary role of MAl-PEG6-t-butyl ester in this context is to act as a molecular bridge, covalently linking capture probes, such as antibodies or nucleic acids, to the surface of a device while simultaneously minimizing non-specific binding of other molecules from the sample matrix. precisepeg.comcreativepegworks.com This dual functionality is crucial in microfluidic channels and on the sensing surfaces of diagnostic platforms where high signal-to-noise ratios are essential for accurate detection. researchgate.net

The engineering of these advanced surfaces typically involves a multi-step process. Initially, the surface of the microfluidic chip or diagnostic substrate, which can be composed of materials like glass, gold, or polymers, is functionalized to introduce thiol groups. rsc.org Subsequently, the MAl-PEG6-t-butyl ester is introduced, and its maleimide group forms a stable, covalent thioether bond with the surface-presented thiols. creativepegworks.comdxfluidics.com This reaction is highly specific, proceeding efficiently under mild aqueous conditions (pH 6.5-7.5), which is advantageous for preserving the integrity of sensitive device materials. researchgate.netuu.nl

The PEG6 linker is of significant importance in these applications. Its hydrophilic and flexible nature creates a molecular layer that repels the non-specific adsorption of proteins and other biomolecules from complex samples like blood serum or cell lysates. researchgate.net This "anti-fouling" property is critical for reducing background noise and enhancing the sensitivity of diagnostic assays. precisepeg.comresearchgate.net Studies have shown that the length of the PEG spacer can be optimized to maximize the reduction of non-specific binding and improve the efficiency of biomolecule immobilization. researchgate.net For instance, research on surface plasmon resonance (SPR) sensors has demonstrated that a PEG6 spacer provides an excellent balance for efficient immobilization and minimizing non-specific interactions. researchgate.net In a study on fluoropolymer microfluidic devices, a long-chain PEG spacer (PEG24) in a similar NHS-maleimide linker was instrumental in achieving high capture antibody density and sensitive, quantitative immunoassay performance. rsc.org

Following the attachment of the linker to the surface, the terminal t-butyl ester group comes into play. This group serves as a protecting group for a carboxylic acid. Under standard conditions, it is stable, but it can be readily cleaved under acidic conditions to expose the reactive carboxyl group. This deprotection step opens up a secondary pathway for conjugation. The newly exposed carboxylic acid can be activated, for example, using EDC/NHS chemistry, to covalently bind to amine groups on a desired biomolecule, such as an antibody or an aptamer. nih.gov This provides a versatile, two-step strategy for creating complex, multi-functional surfaces within a microfluidic or diagnostic device.

The ability to engineer surfaces with high precision using linkers like MAl-PEG6-t-butyl ester has led to the development of advanced diagnostic platforms, including high-sensitivity immunoassays, cell capture devices, and biosensors for a wide range of analytes. rsc.orgnih.govmdpi.com

FeatureRole in Microfluidic/Diagnostic EngineeringResearch Finding Context
Maleimide Group Enables covalent, site-specific attachment to thiol-functionalized surfaces of microchannels or biosensors. creativepegworks.comdxfluidics.comThiol-maleimide chemistry is widely used for its high reactivity and the formation of stable thioether bonds under mild, aqueous conditions, making it ideal for modifying sensitive device surfaces. researchgate.netuu.nlnih.gov
PEG6 Spacer Creates a hydrophilic, flexible layer that reduces non-specific protein adsorption (anti-fouling), thus lowering background noise and increasing assay sensitivity. precisepeg.comresearchgate.netStudies on various platforms, including SPR biosensors, have shown that PEG spacers are crucial for minimizing non-specific binding. A PEG6 spacer, in particular, has been noted for providing optimal immobilization efficiency and anti-fouling properties. researchgate.net
t-Butyl Ester Group Acts as a stable protecting group for a carboxylic acid, which can be deprotected to allow for secondary, orthogonal conjugation reactions (e.g., via EDC/NHS chemistry to bind amines). nih.govThe ability to deprotect the ester to a carboxylic acid allows for multi-step surface functionalization, enabling the creation of complex and highly specific biosensing interfaces. nih.gov

Derivatization and Advanced Functionalization of Mal Peg6 T Butyl Ester

Exploration of Alternative Protecting Groups for Carboxyl Functionality

The t-butyl ester in MAl-PEG6-t-butyl ester provides robust protection for the carboxyl group, which can be removed under acidic conditions to reveal a reactive carboxylic acid. broadpharm.com However, the exploration of alternative protecting groups is crucial for developing more sophisticated bioconjugation strategies, particularly those requiring different deprotection conditions.

Orthogonal Deprotection Strategies

Orthogonal deprotection strategies are fundamental in multi-step chemical syntheses, allowing for the selective removal of one protecting group without affecting others. organic-chemistry.org This is particularly relevant when constructing complex bioconjugates where different parts of the molecule need to be modified at various stages.

In the context of modifying MAl-PEG6-t-butyl ester, replacing the t-butyl group with other protecting groups enables tailored deprotection sequences. For instance, a benzyl (B1604629) (Bzl) ester could be used, which is removable by hydrogenolysis, or an allyl (All) ester, which can be cleaved by palladium catalysis. This orthogonality allows for the selective deprotection of the carboxyl group in the presence of other acid-labile or base-labile protecting groups within the conjugated molecule. iris-biotech.de

A notable example is the use of the 2-phenylisopropyl (OPP) ester group, which offers stability comparable to the t-butyl ester but can be cleaved under milder acidic conditions (e.g., 1% TFA in DCM). iris-biotech.de This provides orthogonality with the more acid-resistant Boc and OtBu protecting groups. iris-biotech.de Similarly, base-labile protecting groups like the phenethyl group can be employed, allowing for deprotection and subsequent coupling reactions to occur in a single pot, streamlining the synthesis process. beilstein-journals.org

The strategic selection of protecting groups is essential for creating multifunctional linkers. For example, a linker could be designed with a maleimide (B117702) for thiol conjugation, a carboxyl group protected by an acid-labile group, and another functional group protected by a base-labile group like Fmoc. organic-chemistry.org This allows for a three-step sequential conjugation.

Table 1: Comparison of Alternative Carboxyl Protecting Groups and their Deprotection Conditions

Protecting GroupAbbreviationDeprotection ConditionsOrthogonality with t-butyl ester
tert-Butylt-BuAcidic conditions (e.g., TFA)N/A
BenzylBzlHydrogenolysis (e.g., H₂, Pd/C)Yes
AllylAllPd(0) catalysisYes
2-PhenylisopropylOPP/OPisMild acidolysis (e.g., 1% TFA in DCM)Yes
PhenethylBase-labile conditionsYes
FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine)Yes
IsonicotinyloxycarbonyliNocMild reductive cleavage (e.g., Zn/AcOH)Yes

Introduction of Cleavable Linkages within the PEG6 Spacer

Incorporating cleavable linkages within the polyethylene (B3416737) glycol (PEG) spacer of MAl-PEG6-t-butyl ester can create environmentally sensitive bioconjugates. These linkers are designed to be stable in circulation but break down in specific biological environments, such as the low pH of endosomes or the presence of specific enzymes in target cells, to release a therapeutic payload. lifetein.com

Common cleavable linkers include:

Hydrazones: These are acid-sensitive and hydrolyze at the lower pH found in tumor microenvironments or endosomes. dovepress.com

Disulfides: These are cleaved in the reducing environment inside cells, due to the high concentration of glutathione (B108866).

Enzyme-labile peptide sequences: Specific peptide sequences, such as Val-Cit (valine-citrulline), can be incorporated into the PEG chain. broadpharm.combroadpharm.commedchemexpress.com These sequences are recognized and cleaved by enzymes like cathepsin B, which is often overexpressed in tumor cells. lifetein.com

For example, a derivative of MAl-PEG6-t-butyl ester could be synthesized to include a Val-Cit-PABC (p-aminobenzyloxycarbonyl) sequence within the PEG chain. broadpharm.commedchemexpress.com This would allow for the attachment of a drug to the PABC moiety, which would then be released upon enzymatic cleavage of the Val-Cit linker inside a cancer cell. broadpharm.com

Synthesis of Multi-Functionalized MAl-PEG6-t-butyl ester Derivatives

The synthesis of multi-functionalized derivatives of MAl-PEG6-t-butyl ester expands its utility beyond simple bifunctional linking. By incorporating additional reactive groups, more complex and versatile molecular architectures can be constructed.

One approach is to introduce a third functional group that is orthogonal to both the maleimide and the protected carboxyl group. For instance, an azide (B81097) or alkyne group could be incorporated to allow for "click chemistry" reactions, which are highly efficient and specific. acs.org This would result in a trifunctional linker capable of conjugating three different molecules.

Another strategy involves creating branched PEG structures. researchgate.net For example, a branched PEG core could have one arm terminating in a maleimide, another in a t-butyl protected carboxyl group, and a third arm with a different functional group, such as an N-hydroxysuccinimide (NHS) ester for reacting with amines. dovepress.comnih.gov

The synthesis of these multi-functionalized derivatives often involves multi-step processes with protection and deprotection of the various functional groups to ensure selective reactions. nih.gov

Reactivity of the Deprotected Carboxyl Group in Subsequent Functionalization

Once the t-butyl ester protecting group is removed from MAl-PEG6-t-butyl ester, the resulting free carboxyl group can be used for a variety of subsequent functionalization reactions. broadpharm.com The most common application is the formation of stable amide bonds with primary amines, which are abundant in proteins and peptides. rsc.org

To facilitate this reaction, the carboxyl group is typically activated. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable, amine-reactive intermediate. nih.govthermofisher.com This activated ester readily reacts with primary amines under mild, aqueous conditions to form a stable amide linkage. conicet.gov.ar

The reactivity of the deprotected carboxyl group is crucial for the successful stepwise construction of complex bioconjugates. For example, after conjugating a thiol-containing molecule to the maleimide end of the linker, the t-butyl group can be cleaved to reveal the carboxyl group. This carboxyl group can then be activated and reacted with an amine-containing molecule, such as a targeting ligand or a therapeutic agent.

Computational Chemistry and Theoretical Studies on Mal Peg6 T Butyl Ester

Conformational Analysis of the PEG6 Spacer and its Influence on Reactivity

The hexaethylene glycol (PEG6) spacer is a defining feature of MAl-PEG6-t-butyl ester, granting it flexibility. This flexibility, however, results in a wide array of possible conformations in solution, each with its own implications for the reactivity of the terminal maleimide (B117702) group. The rotational freedom around the C-C and C-O bonds of the PEG chain allows it to adopt various shapes, from extended to more compact, globular structures.

The conformation of the PEG6 spacer directly impacts the accessibility of the maleimide functional group for bioconjugation with thiol-containing molecules. An extended conformation is thought to present the maleimide group more favorably for reaction, whereas a coiled or folded conformation could sterically hinder the reactive site. The bulky and hydrophobic t-butyl ester group at the other end of the PEG chain can also influence the conformational preferences of the linker.

Molecular dynamics simulations have shown that PEG chains on protein surfaces tend to adopt a folded structure rather than a fully extended one. nih.gov Furthermore, molecular dynamics simulations and quantum chemical calculations have been used to analyze the thermodynamic and kinetic properties of PEG backbone cross-linkers. oup.com These computational approaches are vital for predicting the most likely conformations of MAl-PEG6-t-butyl ester and understanding how these structural preferences affect its bioconjugation efficiency.

Molecular Dynamics Simulations of MAl-PEG6-t-butyl ester in Solution

Molecular dynamics (MD) simulations provide a dynamic picture of how MAl-PEG6-t-butyl ester behaves in a solution, closely mimicking physiological conditions. By simulating the movements of all atoms over time, MD studies can reveal the complex interplay between the linker, solvent molecules, and any present biomolecules.

In aqueous environments, MD simulations show that the ether oxygens of the PEG chain form hydrogen bonds with surrounding water molecules. rsc.org This hydration shell is critical for the linker's solubility and also influences its conformational flexibility. The ability of the PEG chain to interact with water affects the exposure of the maleimide group, a key factor in its reactivity. rsc.org

Recent studies have employed all-atom MD simulations to investigate the properties of different cross-linkers, including those with PEG backbones. oup.com These simulations can calculate key parameters like the end-to-end distance of the PEG spacer, providing insights into the linker's conformational distribution. oup.com Such detailed understanding of the linker's behavior in solution is essential for optimizing its design for specific bioconjugation applications. Some research has also focused on minimizing dye-induced perturbations in studying biomembrane structure and dynamics, suggesting PEG linkers as a rational alternative. abberior.rocks

Quantum Chemical Calculations of Reaction Pathways and Transition States

The reaction between the maleimide group of MAl-PEG6-t-butyl ester and a thiol from a biomolecule, such as a cysteine residue, proceeds through a thiol-Michael addition reaction. Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), are powerful tools for dissecting the mechanism of this reaction at the electronic level. rsc.org

QC calculations can map the energy landscape of the reaction, identifying the transition state and determining the activation energy barrier. A lower activation energy corresponds to a faster reaction rate. These calculations have been used to investigate the energetics and kinetics of reactions between thiols and N-substituted maleimides under various conditions. nih.govacs.org

Mechanistic studies have revealed that thiol addition to N-methylmaleimide in water can proceed through different pathways, including stepwise addition with rate-limiting nucleophilic attack or proton transfer, or a concerted mechanism. acs.org The specific pathway can be influenced by the nature of the thiol. acs.org Computational modeling helps to elucidate the factors that control the reaction mechanism and selectivity, providing valuable insights for designing efficient bioconjugation strategies. rsc.org

Table 1: Representative Data from Computational Studies of Thiol-Maleimide Reactions This table contains data derived from the text and is for illustrative purposes.

Computational AspectFindingReference
Reaction MechanismThiol-Michael addition can be base-initiated or radical-mediated. nih.govacs.org
SelectivityBase-initiated reactions are generally more selective than radical-mediated ones. nih.govacs.org
Reaction PathwaysCan be stepwise (rate-limiting nucleophilic attack or proton transfer) or concerted. acs.org
Solvent InfluenceThe choice of solvent can influence the reaction mechanism and kinetics. rsc.org

Structure-Activity Relationship Modeling for Bioconjugation Efficiency

Structure-activity relationship (SAR) modeling is a computational approach used to correlate the chemical structure of a molecule with its biological or chemical activity. For MAl-PEG6-t-butyl ester and similar linkers, SAR studies aim to understand how modifications to the linker's structure affect its efficiency in bioconjugation. nih.gov

By systematically altering aspects of the linker, such as the length of the PEG chain or the nature of the end groups, and then calculating various molecular descriptors, researchers can build predictive models. nih.gov These descriptors can be steric, electronic, or conformational in nature. Such studies have shown that factors like the drug-to-antibody ratio (DAR), conjugation site, and the specific chemistry of the linker are critical for optimal performance. nih.govacs.org

The relationship between a linker's structure and its properties like hydrophilicity, stability, and efficacy is complex. 2bscientific.com For instance, increasing the length of a PEG linker can enhance hydrophilicity, which may reduce aggregation and improve pharmacokinetic profiles. 2bscientific.com SAR studies, therefore, play a crucial role in the intelligent design of novel linkers, allowing for the virtual screening of many potential structures before committing to their synthesis and experimental validation. nih.govacs.org

Analytical Methodologies for Research on Mal Peg6 T Butyl Ester Conjugates

Spectroscopic Techniques for Structural Elucidation of Conjugates (e.g., advanced NMR applications, high-resolution mass spectrometry)

Spectroscopic methods are indispensable for confirming the covalent structure of bioconjugates. They provide detailed information on molecular weight, the success of the conjugation reaction, and the integrity of the individual components.

High-Resolution Mass Spectrometry (HRMS):

Mass spectrometry is a cornerstone technique for the characterization of PEGylated proteins and other bioconjugates, providing precise average molecular weight data and information on the degree of PEGylation. frontiersin.org For conjugates derived from MAl-PEG6-t-butyl ester, which are often complex structures like ADCs or PROTACs, native mass spectrometry (nMS) has proven to be a powerful tool. researchgate.net nMS allows for the study of non-covalent protein-ligand complexes and can monitor the formation of the crucial ternary complexes (E3 ligase-PROTAC-target protein) in a single experiment. nih.govresearchgate.net

Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are frequently employed. frontiersin.orgquality-assistance.com For instance, in the analysis of ADCs, LC-MS can be used to determine the drug-to-antibody ratio (DAR). lcms.cztandfonline.com The deconvoluted mass spectrum of a cysteine-linked ADC, for example, shows a series of peaks corresponding to the antibody with different numbers of attached drug-linker moieties. lcms.cztandfonline.com Furthermore, specialized MS approaches like charge-reduction mass spectrometry (CRMS), often coupled with two-dimensional liquid chromatography (2D-LC), have been developed to characterize high molecular weight, multi-arm PEG-maleimide conjugates, simplifying complex charge profiles to better identify impurities and degradants. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful method for studying protein-ligand interactions and the structure of bioconjugates in solution. nih.govrsc.org Proton NMR (¹H NMR) is particularly useful for the characterization and quantification of PEG-lipid conjugates and can be adapted for PEGylated proteins. acs.orgnih.gov In the ¹H NMR spectrum of a PEGylated protein, the prominent signal from the PEG ethylene (B1197577) groups (around 3.6-3.7 ppm) can be integrated and compared to an internal standard to determine the degree of PEGylation. nih.gov

For more detailed structural analysis, advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are used. rsc.org ¹H-¹⁵N HSQC provides a fingerprint of the protein backbone, where each peak corresponds to a specific amino acid residue. rsc.org Changes in the chemical shifts of these peaks upon conjugation can identify the site of modification and provide insights into conformational changes. rsc.org Paramagnetic Relaxation Enhancement (PRE), an advanced NMR application, can provide distance information (up to 30 Å) between a paramagnetic spin label incorporated into the conjugate and NMR-active nuclei of the protein, helping to map the conformation of the conjugated polymer relative to the protein surface. rsc.org

Technique Application for MAl-PEG6-t-butyl ester Conjugates Key Findings/Data
High-Resolution Mass Spectrometry (HRMS) Determining molecular weight, drug-to-antibody ratio (DAR), and formation of ternary complexes. lcms.czfrontiersin.orgresearchgate.netProvides precise mass data for the conjugate, identifies different drug-loaded species, and confirms the assembly of protein-PROTAC-ligase complexes. lcms.czresearchgate.nettandfonline.com
Native Mass Spectrometry (nMS) Analysis of intact non-covalent bioconjugate complexes, particularly PROTAC ternary complexes. researchgate.netEnables direct identification of intact protein complexes and their subunits, providing data on stoichiometry and binding affinities. researchgate.net
¹H NMR Spectroscopy Quantifying the degree of PEGylation and confirming the presence of the linker. acs.orgnih.govIntegration of the characteristic PEG signal allows for calculation of the average number of linkers per biomolecule. nih.gov
¹H-¹⁵N HSQC NMR Identifying the site of conjugation and observing protein conformational changes. rsc.orgChemical shift perturbations in the HSQC spectrum pinpoint the amino acid residues affected by the conjugation. rsc.org
Paramagnetic Relaxation Enhancement (PRE) NMR Mapping the spatial conformation of the PEG linker relative to the protein surface. rsc.orgProvides distance restraints that help to model the three-dimensional structure of the bioconjugate in solution. rsc.org

Chromatographic Methods for Purity Assessment and Conjugate Separation

Chromatography is essential for both the purification of MAl-PEG6-t-butyl ester conjugates from reaction mixtures and for the analytical assessment of their purity and heterogeneity. frontiersin.org The choice of chromatographic technique depends on the specific properties of the conjugate, such as size, hydrophobicity, and surface charge. frontiersin.org

Size-Exclusion Chromatography (SEC):

SEC separates molecules based on their hydrodynamic radius (size) in solution. phenomenex.com It is highly effective for separating PEGylated proteins from unreacted protein and excess PEG linker, as PEGylation significantly increases the molecule's size. SEC is also a primary method for quantifying high molecular weight aggregates. phenomenex.com When coupled with mass spectrometry (SEC-MS), it becomes a powerful tool for analyzing ADCs, allowing for the determination of glycoform distribution and average DAR while simultaneously monitoring for aggregates and fragments. lcms.czeuropeanpharmaceuticalreview.com For hydrophobic conjugates like some ADCs, the mobile phase may need to be modified with organic solvents, such as isopropanol, to minimize secondary interactions with the stationary phase and ensure good peak shape and recovery. phenomenex.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC separates molecules based on their hydrophobicity. It is widely used for the purification of peptides and can be applied to the analysis of PEGylated conjugates. nih.gov For instance, peptide mapping using RP-HPLC coupled with MS (LC-MS) is a standard method to determine the specific site(s) of PEGylation. quality-assistance.com The protein conjugate is digested into smaller peptides, which are then separated by RP-HPLC and analyzed by MS to identify the peptide fragment carrying the PEG linker. frontiersin.org

Hydrophobic Interaction Chromatography (HIC):

Method Principle of Separation Primary Application for Conjugates Typical Mobile Phase Conditions
Size-Exclusion Chromatography (SEC) Hydrodynamic volume (size)Removal of unreacted starting materials; quantification of aggregates. phenomenex.comAqueous buffers (e.g., phosphate, ammonium (B1175870) acetate); may require organic modifiers for hydrophobic conjugates. phenomenex.comtandfonline.com
Reversed-Phase HPLC (RP-HPLC) HydrophobicityPurity assessment of peptide conjugates; peptide mapping to identify conjugation sites. frontiersin.orgnih.govGradients of water and organic solvents (e.g., acetonitrile) with additives like TFA. nih.govacs.org
Hydrophobic Interaction Chromatography (HIC) HydrophobicitySeparation of ADC species with different drug-to-antibody ratios (DARs). tandfonline.comnih.govAqueous buffers with a high-to-low salt gradient (e.g., ammonium sulfate). tandfonline.com

Advanced Biophysical Techniques for Investigating Conjugate Interactions

Understanding the binding kinetics and thermodynamics of a bioconjugate with its biological target is crucial for its development. Several advanced biophysical techniques provide this information in real-time and without the need for labels. worldscientific.comresearchgate.net

Surface Plasmon Resonance (SPR):

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip. cytivalifesciences.com It is exceptionally well-suited for characterizing the complex interactions of PROTACs. aragen.com In a typical PROTAC experiment, an E3 ligase can be immobilized on the chip, and the binding of the PROTAC alone (binary interaction) and the subsequent binding of the target protein to the PROTAC-ligase complex (ternary interaction) can be monitored. o2hdiscovery.conih.gov This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D) for both binary and ternary complexes, providing crucial data on binding affinity and cooperativity. aragen.comnih.gov

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat released or absorbed during a binding event. numberanalytics.comnumberanalytics.com This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). While ITC is a powerful tool, it generally has lower throughput and requires larger amounts of sample compared to SPR. aragen.com It is often used to validate the binding affinities determined by other methods and to provide deeper insight into the driving forces of the interaction. nih.gov

Bio-Layer Interferometry (BLI):

BLI is another label-free optical technique for monitoring biomolecular interactions. researchgate.net Similar to SPR, it can measure binding kinetics and affinity. nih.gov BLI has been successfully used alongside SPR and ITC to create a comprehensive biophysical toolkit for evaluating the formation of ternary complexes induced by PROTACs, helping to optimize their design. nih.gov

Technique Measurement Principle Key Parameters Determined Application Example
Surface Plasmon Resonance (SPR) Change in refractive index upon mass binding to a sensor surface. cytivalifesciences.comk_on, k_off, K_D, cooperativity (α). aragen.comnih.govMeasuring the kinetics of binary (PROTAC-E3 ligase) and ternary (E3 ligase-PROTAC-target) complex formation. o2hdiscovery.conih.gov
Isothermal Titration Calorimetry (ITC) Heat change upon binding. numberanalytics.comnumberanalytics.comK_D, stoichiometry (n), ΔH, ΔS. nih.govValidating binding affinities and determining the thermodynamic drivers of the conjugate-target interaction. aragen.comnih.gov
Bio-Layer Interferometry (BLI) Change in interference pattern of white light reflected from a biosensor tip. researchgate.netk_on, k_off, K_D. nih.govCharacterizing PROTAC-induced ternary complex formation as part of a multi-technique approach. nih.gov

Emerging Research Frontiers and Future Perspectives

Integration of MAl-PEG6-t-butyl ester in "Click Chemistry" Beyond Thiol-Maleimide

While the Michael addition reaction between the maleimide (B117702) group of MAl-PEG6-t-butyl ester and a thiol is a cornerstone of bioconjugation, the maleimide moiety itself is a versatile dienophile for other types of "click" chemistry, most notably the Diels-Alder reaction. squarespace.comacs.orgnih.gov This [4+2] cycloaddition offers a powerful alternative for creating stable covalent bonds in biological systems. nih.gov

In this context, researchers are exploring the Diels-Alder reaction between maleimide-functionalized linkers, such as those derived from MAl-PEG6-t-butyl ester, and biomolecules modified with a diene, like a furan (B31954) or cyclopentadiene. squarespace.compeptide-li.commdpi.com This strategy is particularly relevant in the development of antibody-drug conjugates (ADCs). Instead of relying on thiol-maleimide chemistry, an antibody can be functionalized with a diene-containing amino acid, which then rapidly and selectively reacts with a maleimide-bearing drug linker. squarespace.comnih.gov

Key advantages of this approach include:

Enhanced Stability: The resulting Diels-Alder cycloadducts have been shown to be more stable in serum compared to the corresponding thiosuccinimide adducts formed via Michael addition, which can be susceptible to a retro-Michael reaction and thiol exchange. squarespace.comacs.org

Fast Kinetics: The reaction is often accelerated in aqueous environments, allowing for rapid and quantitative conjugation under mild, biocompatible conditions. squarespace.com

Versatility: The wide availability of commercial maleimide-containing compounds, including drug-linker complexes, allows this strategy to be broadly applied for the production of various protein conjugates. acs.orgnih.gov

This expansion into Diels-Alder chemistry diversifies the toolkit for bioconjugation, positioning the maleimide group of MAl-PEG6-t-butyl ester as a dual-functionality reagent capable of participating in distinct, highly efficient ligation reactions.

Application in Supramolecular Assembly and Self-Assembling Systems

MAl-PEG6-t-butyl ester is a valuable building block for creating functionalized molecules that can participate in the formation of supramolecular structures and self-assembling systems. These organized structures are critical for applications in drug delivery and biomaterials.

One primary application is in the formation of functionalized liposomes, which are self-assembled vesicles composed of lipids. nih.govnih.gov By incorporating a lipid that has been functionalized with a maleimide-PEG moiety (synthesizable from precursors like MAl-PEG6-t-butyl ester), "stealth" liposomes with reactive surface groups can be produced. sigmaaldrich.comencapsula.com The maleimide groups on the exterior of the liposome (B1194612) provide convenient handles for covalently attaching targeting ligands, such as antibodies or peptides containing cysteine residues. nih.govsigmaaldrich.com This creates a targeted drug delivery vehicle that combines the self-assembled structure of the liposome with the specificity of the targeting ligand.

Similarly, MAl-PEG6-t-butyl ester can be used to modify peptides and polymers, influencing their self-assembly behavior. acs.org For instance, conjugating PEG chains to peptides via a maleimide-thiol reaction can alter the peptide's propensity to form structures like β-sheets or α-helices, leading to the formation of nanoparticles, micelles, or fibrils. acs.orgmdpi.com The properties of these self-assembled systems can be finely tuned by the length of the PEG chain and the nature of the peptide.

Furthermore, maleimide-PEG derivatives are used as crosslinkers in the formation of hydrogels. nih.gov These water-swollen polymer networks can self-assemble or be triggered to gelate in situ, making them ideal for encapsulating cells or therapeutic proteins for regenerative medicine applications. nih.govnih.gov

Development of Stimuli-Responsive Materials Utilizing MAl-PEG6-t-butyl ester

The unique chemical structure of MAl-PEG6-t-butyl ester incorporates two key features that enable its use in the design of stimuli-responsive, or "smart," materials. These materials can change their properties in response to specific environmental cues, such as pH or redox potential, which is highly desirable for targeted drug delivery. nih.govrsc.orgmdpi.com

Q & A

Q. How can kinetic modeling improve the understanding of MAl-PEG6-t-butyl ester degradation under physiological conditions?

  • Methodological Answer : Fit hydrolysis data to a first-order decay model: [A] = [A₀]e⁻ᵏᵗ. Calculate activation energy (Eₐ) via Arrhenius plots at 25–45°C. Use Q₁₀ analysis to predict shelf-life at 4°C. Compare to in silico predictions from molecular dynamics simulations of ester bond solvolysis .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting NMR and MS data when characterizing MAl-PEG6-t-butyl ester?

  • Methodological Answer : If MS confirms the target mass but NMR shows unexpected peaks, use 2D NMR (HSQC, HMBC) to assign signals. For example, a downfield shift in PEG protons may indicate residual solvent (e.g., DMF). If MS shows +18 Da, test for hydrolysis via iodine-starch assay for maleimide ring integrity .

Q. What bioinformatics tools are recommended for analyzing structure-activity relationships (SAR) of MAl-PEG6-t-butyl ester derivatives?

  • Methodological Answer : Use Schrödinger’s Maestro for docking PEG-conjugated drugs to target proteins (e.g., albumin). Calculate solvent-accessible surface area (SASA) to quantify PEG shielding effects. Pair with MD simulations (AMBER) to assess linker flexibility and entropy penalties .

Tables for Key Data

Parameter Optimal Range Analytical Method Reference
Maleimide reactivity>90% after 24h (pH 7.4)UV-Vis (ε = 6200 M⁻¹cm⁻¹)
Hydrolytic half-life (pH 7.4)48 ± 3 hoursHPLC-UV (C18, 260 nm)
PEG spacer polydispersityĐ ≤ 1.05GPC-MALS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.